molecular formula C15H19N3O B213593 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B213593
M. Wt: 257.33 g/mol
InChI Key: IZMQWXYURVVOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as EPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological applications. EPMC belongs to the pyrazole carboxamide family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The exact mechanism of action of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been suggested that 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide may exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX enzymes, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide may reduce the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In animal models, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to reduce inflammation, pain, and fever. 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in lab experiments is that it exhibits a wide range of pharmacological activities, making it a versatile compound for studying various diseases and conditions. However, one limitation of using 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide. One potential avenue of research is to investigate the molecular targets of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and its mechanism of action. This could help to elucidate the pharmacological effects of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and identify potential therapeutic targets. Another future direction is to investigate the potential use of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to determine the safety and efficacy of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide in humans.

Synthesis Methods

The synthesis of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate, followed by the addition of methyl hydrazinecarboxylate and acetic anhydride. The resulting product is then purified through recrystallization. The yield of 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide is typically around 70%, and the purity can be determined by thin-layer chromatography and melting point analysis.

Scientific Research Applications

1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

1-ethyl-N-(4-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-ethyl-N-(4-ethylphenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C15H19N3O/c1-4-12-6-8-13(9-7-12)17-15(19)14-10-16-18(5-2)11(14)3/h6-10H,4-5H2,1-3H3,(H,17,19)

InChI Key

IZMQWXYURVVOOG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)CC)C

Origin of Product

United States

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